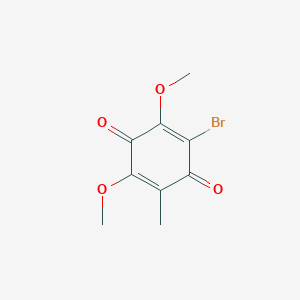
2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- is a synthetic organic compound belonging to the class of benzoquinones Benzoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their cytotoxic properties
Métodos De Preparación
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- typically involves the bromination of 2,5-dimethoxy-6-methyl-1,4-benzoquinone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Análisis De Reacciones Químicas
2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones, which are often more reactive and can participate in further chemical transformations.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different biological activities and reactivities.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis is mediated through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP), which are key players in the apoptotic pathway .
Comparación Con Compuestos Similares
2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- can be compared with other benzoquinones such as:
2,5-Dimethoxy-1,4-benzoquinone: Lacks the bromine and methyl groups, resulting in different reactivity and biological activity.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Contains a hexyl group instead of a methyl group, which affects its solubility and interaction with biological molecules.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: The presence of a hydroxy group introduces additional hydrogen bonding capabilities, influencing its chemical behavior and biological effects.
These comparisons highlight the unique structural features of 2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- and its potential advantages in various applications.
Propiedades
Número CAS |
383179-83-7 |
|---|---|
Fórmula molecular |
C9H9BrO4 |
Peso molecular |
261.07 g/mol |
Nombre IUPAC |
2-bromo-3,5-dimethoxy-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H9BrO4/c1-4-6(11)5(10)9(14-3)7(12)8(4)13-2/h1-3H3 |
Clave InChI |
VIXVABNGNPRFBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















